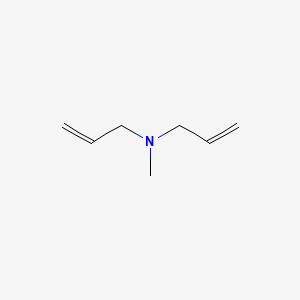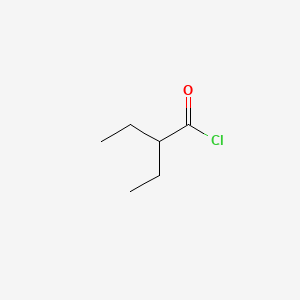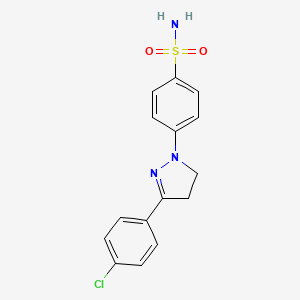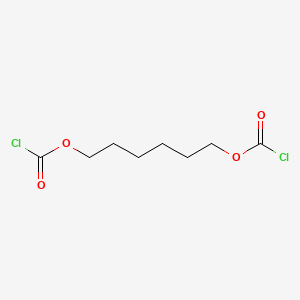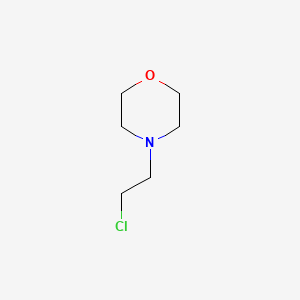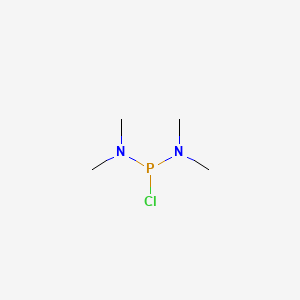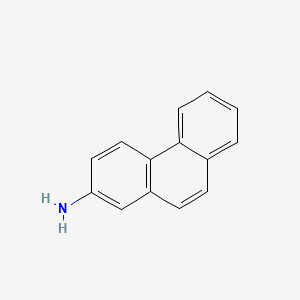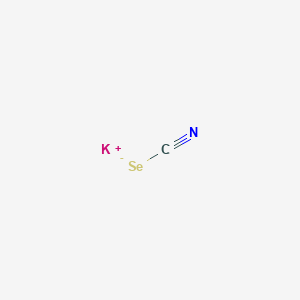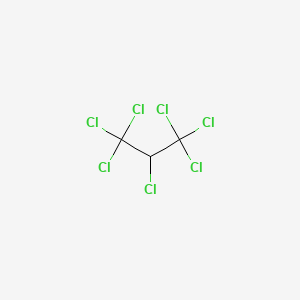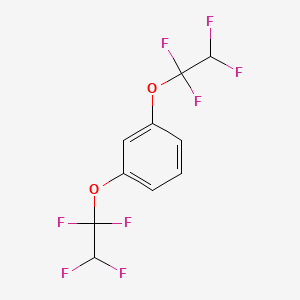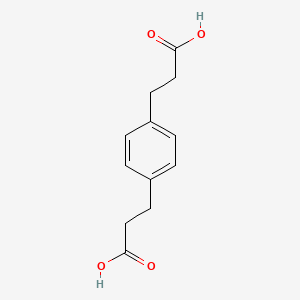
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-” is a chemical compound . It is related to TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), a stable nitroxyl radical commonly used as an oxidizing agent in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves trapping short-lived radicals, based on a homolytic substitution reaction . The radical traps in this method are terminal alkenes possessing a nitroxide leaving group (e.g., allyl-TEMPO derivatives) .
Applications De Recherche Scientifique
Biological Activity and DNA Interaction
- Research on spin-labeled 9-aminoacridines, incorporating a similar tetramethyl piperidine structure, has shown these compounds exhibit biological activity by interacting with DNA and RNA polymerases. Their ability to unwind DNA and influence enzyme systems suggests potential as probes for nucleic acids (Sinha et al., 1976).
Oxidation of Primary Alcohols
- The tetramethyl-1-piperidinyloxy compound has been used to catalyze the efficient oxidation of primary alcohols to aldehydes, showcasing a high chemoselectivity and preventing overoxidation to carboxylic acids (Einhorn et al., 1996).
Aerobic Transformation and Stability
- A study on the aerobic transformation of a related tetraethyl-substituted piperidine nitroxide by cytochrome P450 revealed insights into its stability and interaction with biological systems, highlighting its potential use in EPR and MRI imaging (Babic et al., 2020).
Redox Properties and Structural Analysis
- Investigations into the redox derivatives of tetramethylpiperidin-1-yloxyl have provided insights into the structural changes accompanying oxidation and reduction processes, aiding in the understanding of redox reactions involving this moiety (Sen' et al., 2014).
Photoinitiators for Polymerization
- The attachment of various light-absorbing chromophores to a hindered aminoether structure based on the tetramethyl-1-piperidinyloxy (TEMPO) demonstrates potential as photoinitiators for controlled radical polymerization, indicating applications in material science (Hu et al., 2000).
Safety And Hazards
Propriétés
Numéro CAS |
36775-23-2 |
|---|---|
Nom du produit |
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- |
Formule moléculaire |
C11H21ClN2O2 |
Poids moléculaire |
248.75 g/mol |
Nom IUPAC |
2-chloro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H21ClN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15) |
Clé InChI |
ICXMAAHRVIPICX-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |
SMILES canonique |
CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |
Autres numéros CAS |
36775-23-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)

